molecular formula C12H17NO B1406859 N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine CAS No. 91563-29-0

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine

Cat. No. B1406859
CAS RN: 91563-29-0
M. Wt: 191.27 g/mol
InChI Key: WNIMEIHDWXWXAK-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine (also known as SBMPMA) is a chemical compound that is used in a variety of scientific and industrial applications. It is a secondary alkylamine, which means it has two carbon atoms attached to the nitrogen atom. SBMPMA is a colorless and odorless liquid, and is soluble in water and organic solvents. It is typically used in organic synthesis, as a catalyst, and as a reagent in various laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Amination of Organolithium Reagents : The amination of organolithium reagents, including sec-butyl-lithium, with methyllithium-alkoxyamines is a notable application. This method yields corresponding amines in significant yields and offers insights into reaction mechanisms and methodologies, notably excluding the formation of a nitrene intermediate (Beak, Basha, Kokko & Loo, 1986).

  • Anticancer Activity Studies : Studies on benzimidazole derivatives, closely related to N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine, show potential anticancer properties, especially in vitro efficacy against cancer cell lines. This suggests potential therapeutic applications in cancer treatment (El-Shekeil, Obeid & Al-Aghbari, 2012).

  • Synthesis of α-Aminophosphonates : The reaction of sec-butylamine, along with other aliphatic amines, with α-phosphorylated methylenequinones has been studied. This process is used to obtain α-aminophosphonates containing sterically hindered phenol fragments, which has implications in chemical synthesis and development of new compounds (Gibadullina, Shaekhov, Badrtdinov, Voronina & Burilov, 2013).

Material Science and Polymer Research

  • Copolymerization in Material Science : Research involving amine-bis(phenolate) chromium(III) chloride complexes, which include derivatives of sec-butylamine, explores the copolymerization of cyclohexene oxide and carbon dioxide. This contributes to the development of new polycarbonate materials with potential applications in various industries (Devaine-Pressing, Dawe & Kozak, 2015).

  • Polymer Synthesis and Characterization : Research into stereoisomers of N-(sec-butyl)-N-methyl-N-((R,S)-thiirane 2-ylmethyl) amine has been conducted to understand polymer synthesis and chiroptical properties. This research provides insights into the stereochemistry of polymers and their applications in materials science (Huguet, Vert, Reix, Sepulchre & Spassky, 1979).

  • Functionalization of Polymers : The synthesis of sec-amine terminated telechelic polyisobutylene has been achieved through reactions involving sec-butylamine. This research contributes to the field of polymer science, particularly in the functionalization and end-group modification of polymers (Koroskenyi & Faust, 1999).

Analytical Chemistry

  • Improvement in Analytical Techniques : Studies involving the room temperature ionic liquid 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide, which can be associated with sec-butyl derivatives, have shown improvement in the separation and quantization of aromatic amines. This is significant in analytical chemistry, particularly for detecting contaminants in consumer products (Lizier & Zanoni, 2012).

properties

IUPAC Name

N-butan-2-yl-1-(2-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIMEIHDWXWXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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